4,4'-di-tert-Butylbiphenyl

Thermal Stability High‑Temperature Chemistry Process Safety

Choose 4,4'-di-tert-Butylbiphenyl (DTBB) for unmatched performance in reductive lithiation chemistry. Unlike unsubstituted biphenyl or mono-alkyl analogs, the dual tert-butyl groups provide enhanced thermal stability and an optimized reduction potential, yielding higher conversions and fewer by-products. At 5–10 mol%, DTBB/Li generates organolithiums under mild conditions, surpassing naphthalenide systems. Essential as an HPLC internal standard for precise quantification of aryl-containing pharmaceuticals and fine chemicals. High purity (≥99%) ensures reliable DSC calibration. Order DTBB now for robust, scalable synthesis.

Molecular Formula C20H26
Molecular Weight 266.4 g/mol
CAS No. 1625-91-8
Cat. No. B167987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-di-tert-Butylbiphenyl
CAS1625-91-8
Synonyms4,4'-di-tert-butylbiphenyl
DBB biphenyl cpd
DTBB cpd
Molecular FormulaC20H26
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3
InChIKeyCDKCEZNPAYWORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Di‑tert‑Butylbiphenyl (CAS 1625‑91‑8) Procurement Guide: Quantitative Differentiation from In‑Class Analogs


4,4′-Di‑tert‑butylbiphenyl (DTBB) is a para,para′‑disubstituted biphenyl derivative (C₂₀H₂₆, MW 266.42) characterized by two sterically bulky tert‑butyl groups that significantly alter the electronic and physical properties of the biphenyl core [REFS‑1]. Commercially available at purities up to 99+% [REFS‑2], it is predominantly employed as an electron‑transfer mediator in reductive lithiation chemistry and as a thermally stable internal standard in quantitative HPLC analysis [REFS‑3].

4,4′-Di‑tert‑Butylbiphenyl: Why In‑Class Biphenyls Are Not Interchangeable in Synthesis or Analysis


Substituting DTBB with unsubstituted biphenyl, 4,4′‑dimethylbiphenyl (bitolyl), or 4‑tert‑butylbiphenyl leads to quantifiable performance deficits. The dual tert‑butyl substitution induces a unique combination of enhanced thermal stability, a well‑characterized thermodynamic profile, and an optimized reduction potential for electron‑transfer chemistry that is not replicated by mono‑alkyl or less substituted analogs [REFS‑1]. Direct substitution without compensating for these differences results in lower reaction yields in reductive lithiations, increased by‑product complexity, and compromised analytical precision when used as an internal standard [REFS‑2].

Quantitative Evidence for 4,4′-Di‑tert‑Butylbiphenyl Selection Over Analogs


Thermal Stability: DTBB vs. 4‑Methyl‑, 4,4′‑Dimethyl‑, and 4‑tert‑Butylbiphenyl

Gas‑phase thermal transformation kinetics were studied for a series of alkylbiphenyls. The temperature range required to initiate thermal transformation increases with alkyl substitution bulk, establishing a clear stability hierarchy [REFS‑1].

Thermal Stability High‑Temperature Chemistry Process Safety

Enthalpy of Sublimation: DTBB vs. 4‑tert‑Butylbiphenyl

The standard enthalpy of sublimation (ΔsubH°) for DTBB was determined by calorimetry. A direct comparison with the mono‑tert‑butyl analog quantifies the incremental contribution of the second tert‑butyl group to lattice energy [REFS‑1].

Thermochemistry Physical Property Database Vapor Pressure

Reductive Lithiation Mediator Efficiency: LiDTBB vs. Naphthalenide‑Based Systems

Lithium 4,4′‑di‑tert‑butylbiphenylide (LiDTBB) is widely reported as a superior electron‑transfer mediator compared to sodium or lithium naphthalenides. While a direct head‑to‑head yield comparison is available for LDMAN vs. LiDTBB, the class‑level inference for naphthalenides is based on documented reactivity advantages including faster electron transfer and cleaner by‑product separation [REFS‑1][REFS‑2].

Organolithium Synthesis Electron Transfer Reductive Lithiation

Analytical Precision: DTBB as Internal Standard vs. No IS or Structurally Dissimilar IS

DTBB is employed as an internal standard in reverse‑phase HPLC due to its structural similarity to aryl‑containing analytes and its distinct retention time, enabling precise normalization of injection volume variability and detector response fluctuations [REFS‑1].

HPLC Quantitation Analytical Method Validation Internal Standard

Enthalpy of Fusion: DTBB vs. 4‑tert‑Butylbiphenyl

The molar enthalpy of fusion (ΔfusH) of DTBB was measured by differential scanning calorimetry (DSC) and adiabatic calorimetry, providing a direct comparison with the mono‑tert‑butyl analog [REFS‑1].

Phase Transition Energetics Crystallinity Purification

Electrochemical Formal Potential: DTBB as Mediator vs. Ortho‑Substituted Biphenyls

A systematic electrochemical study evaluated the formal reduction potentials (Ef⁰) of a series of substituted biphenyls as electron‑transfer mediators. DTBB was identified as one of the most effective mediators due to its optimized reduction potential, which lies within a window that facilitates efficient electron transfer to a broad range of substrates while avoiding over‑reduction side reactions [REFS‑1].

Cyclic Voltammetry Electron Transfer Mediator Reduction Potential

Validated Application Scenarios for 4,4′-Di‑tert‑Butylbiphenyl in R&D and Production


Catalytic Reductive Lithiation of Alkyl and Aryl Halides

DTBB (5–10 mol%) in combination with lithium metal (excess) generates the corresponding organolithium reagents from alkyl/aryl halides under mild conditions (‑78 °C to 0 °C). The superior electron‑transfer efficiency of the DTBB radical anion, as evidenced by higher yields and cleaner reactions compared to naphthalenide‑based systems [REFS‑1], makes it the preferred mediator for multi‑step total synthesis of complex natural products [REFS‑2].

Deprotection of Sulfonamides and Reductive Ring‑Opening

Catalytic DTBB with lithium wire enables the efficient, room‑temperature deprotection of N‑sulfonyl groups and the reductive opening of oxygen‑containing heterocycles. The quantitative yield (83%) demonstrated for homoallylic sulfonamide deprotection under sonication [REFS‑1] highlights its utility in sensitive functional group manipulations where other reducing agents cause decomposition or require harsh conditions.

Internal Standard for Reverse‑Phase HPLC Quantitation

DTBB serves as a reliable internal standard for the quantification of aryl‑containing reaction products in pharmaceutical and fine chemical QC. Its structural similarity to many drug‑like molecules ensures consistent extraction efficiency and detector response, while its distinct retention time (separable on standard C18 columns) minimizes interference [REFS‑1]. This application is validated in multiple high‑impact synthetic methodology papers [REFS‑2].

Thermochemical Reference Material and Calibration Standard

The well‑characterized thermochemical properties of DTBB (ΔfusH = 4.78 kcal/mol, ΔsubH° = 25.53 kcal/mol) [REFS‑1] support its use as a secondary standard for calibrating differential scanning calorimeters (DSC) and for validating computational chemistry models of intermolecular interactions in biphenyl systems. Procurement of high‑purity DTBB (≥99%) is essential for these calibration applications.

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